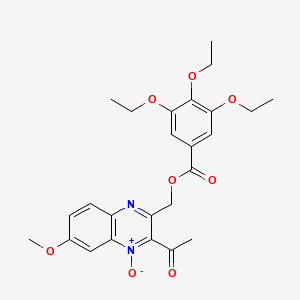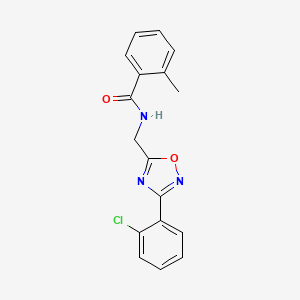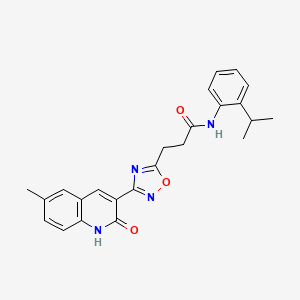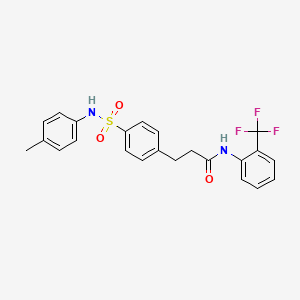
2-acetyl-7-methoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-7-methoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide, commonly known as ATMQ, is a synthetic quinoxaline derivative that has gained significant attention in the field of medicinal chemistry due to its potential as an anticancer agent. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of ATMQ is not fully understood. However, it has been proposed that ATMQ can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of topoisomerase II can lead to DNA damage and apoptosis in cancer cells. ATMQ has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes in cancer cells.
Biochemical and Physiological Effects:
ATMQ has been shown to have several biochemical and physiological effects. In cancer cells, ATMQ can induce DNA damage, inhibit cell proliferation, induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In addition, ATMQ has been shown to enhance the efficacy of chemotherapy drugs. However, the effects of ATMQ on normal cells and tissues are not fully understood.
Advantages and Limitations for Lab Experiments
ATMQ has several advantages for lab experiments. It is easy to synthesize, and its structure can be easily modified to improve its efficacy and selectivity. ATMQ has also shown promising results in preclinical studies, indicating its potential as an anticancer agent. However, there are also limitations to using ATMQ in lab experiments. Its mechanism of action is not fully understood, and its effects on normal cells and tissues are not fully characterized. In addition, more studies are needed to determine the optimal dosage and administration regimen of ATMQ.
Future Directions
There are several future directions for the research on ATMQ. First, more studies are needed to fully understand the mechanism of action of ATMQ and its effects on normal cells and tissues. Second, more studies are needed to optimize the synthesis method and improve the efficacy and selectivity of ATMQ. Third, more preclinical studies are needed to determine the optimal dosage and administration regimen of ATMQ. Fourth, clinical trials are needed to determine the safety and efficacy of ATMQ in humans. Finally, more studies are needed to explore the potential of ATMQ in combination with other anticancer agents.
Synthesis Methods
ATMQ can be synthesized using different methods, including a one-pot reaction, a three-step synthesis, and a microwave-assisted synthesis. The one-pot reaction involves the reaction of 2,3-dichloroquinoxaline with acetic anhydride, followed by the reaction of the intermediate with 3,4,5-triethoxybenzoyl chloride in the presence of triethylamine. The three-step synthesis involves the reaction of 2,3-dichloroquinoxaline with acetic anhydride, followed by the reaction of the intermediate with 3,4,5-triethoxybenzaldehyde in the presence of sodium methoxide, and then the oxidation of the intermediate with m-chloroperbenzoic acid. Microwave-assisted synthesis involves the reaction of 2,3-dichloroquinoxaline with acetic anhydride and 3,4,5-triethoxybenzoyl chloride in the presence of triethylamine under microwave irradiation.
Scientific Research Applications
ATMQ has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that ATMQ can inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. ATMQ has also been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In addition, ATMQ has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer cells.
properties
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3,4,5-triethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O8/c1-6-32-21-11-16(12-22(33-7-2)24(21)34-8-3)25(29)35-14-19-23(15(4)28)27(30)20-13-17(31-5)9-10-18(20)26-19/h9-13H,6-8,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJORCIFCNRJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OCC2=NC3=C(C=C(C=C3)OC)[N+](=C2C(=O)C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7709534.png)
![(E)-N'-((1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7709548.png)


![(E)-N-(2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B7709556.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide](/img/structure/B7709566.png)
![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709588.png)



